molecular formula C16H13ClN4OS B5785779 N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B5785779
M. Wt: 344.8 g/mol
InChI Key: UDSNOORISARPQX-UHFFFAOYSA-N
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Description

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyridin-2-amine with 2-bromo-1,3-thiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-aminophenylacetamide to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-10(22)19-13-5-2-11(3-6-13)14-9-23-16(20-14)21-15-7-4-12(17)8-18-15/h2-9H,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNOORISARPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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